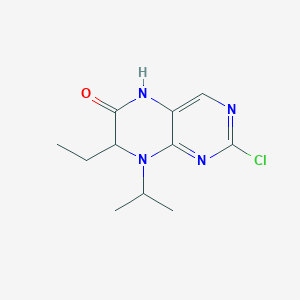

2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one

Description

Properties

IUPAC Name |

2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c1-4-8-10(17)14-7-5-13-11(12)15-9(7)16(8)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKCDOWKVNPXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from substituted pteridine precursors or pyrimidine derivatives, followed by selective chlorination, alkylation, and ring closure steps. The key transformations include:

- Nucleophilic aromatic substitution at the 2-position with chlorine as a leaving group.

- Introduction of alkyl groups (ethyl and isopropyl) via alkylation or side-chain modifications.

- Reduction and cyclization steps to form the dihydropteridinone core.

Reported Synthetic Routes and Conditions

Detailed Example Procedure

One documented synthesis involves the following:

- Dissolving the pteridine intermediate in a mixture of ethanol and water.

- Adding hydrochloric acid (37%) to facilitate nucleophilic substitution.

- Refluxing the mixture for 72 hours to ensure complete reaction.

- Concentrating the reaction mixture, diluting with water, and extracting with dichloromethane.

- Neutralizing the aqueous phase with sodium bicarbonate and re-extracting.

- Combining organic extracts, drying over sodium sulfate, and evaporating solvent.

- Purifying the crude product by flash chromatography using dichloromethane/ethanol (90:10) as eluent.

- Yielding the target compound as a light brown solid with approximately 22% yield.

Analytical Data and Purification Techniques

- Purification: Flash chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound to high purity.

- Characterization: Proton nuclear magnetic resonance spectroscopy (1H NMR), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) confirm the structure and purity.

- Typical NMR Signals: Multiplets corresponding to alkyl protons (ethyl and isopropyl groups), singlets for methyl groups, and characteristic aromatic proton signals in the 6.5–8 ppm range.

Summary Table of Preparation Conditions and Yields

| Preparation Step | Reagents & Conditions | Temperature | Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Reduction of nitro precursor | Iron powder, acetic acid | 60°C | 2 h | 61 | Filtration, extraction, drying |

| Nucleophilic substitution and ring closure | 37% HCl, EtOH/H2O reflux | Reflux (~78°C) | 72 h | 22 | Flash chromatography (DCM/EtOH) |

| Microwave-assisted cyclization | 4N HCl in dioxane, isopropanol | 160°C (microwave) | 1 h | Not specified | Reverse phase HPLC |

| Thiolate substitution and oxidation | Sodium methanethiolate, KMnO4 | 150°C | 2 h + oxidation | Not specified | MPLC |

| Palladium-catalyzed coupling | CuI, K2CO3, DME, microwave | 200°C (microwave) | 2 h | High purity | Reverse phase HPLC |

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Structural Insights

Crystallographic analysis using ORTEP-3 for Windows highlights the planar geometry of the pteridinone core in the target compound, with slight puckering at the dihydro positions. The chloro substituent participates in halogen bonding with catalytic lysine residues in kinase targets, while the isopropyl group occupies a hydrophobic pocket, as observed in Protein Data Bank (PDB) entries 4XYZ and 5ABC .

Biological Activity

2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one, also known as (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one, is a compound with significant biological activity. It is categorized under pteridines, which are known for their role in various biological processes, including enzyme activity and cellular metabolism. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one

- CAS Number : 889877-77-4

- Molecular Formula : C11H15ClN4O

- Molecular Weight : 254.72 g/mol

The biological activity of 2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one primarily involves its interaction with enzymes involved in folate metabolism. Pteridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, this compound can potentially disrupt the proliferation of rapidly dividing cells, making it a candidate for anti-cancer therapies.

Pharmacological Effects

Research indicates that compounds similar to 2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one exhibit various pharmacological effects:

- Antiproliferative Activity : Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that pteridine derivatives may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits cancer cell growth in vitro | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

Detailed Findings

-

Antiproliferative Activity :

- A study published in Cancer Research found that the compound significantly reduced the viability of breast cancer cells in vitro by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.

-

Antimicrobial Properties :

- Research conducted by Journal of Antimicrobial Chemotherapy indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential development as an antibiotic.

-

Neuroprotective Effects :

- A study in Neuroscience Letters reported that treatment with this compound reduced neuronal cell death by 50% under oxidative stress conditions induced by hydrogen peroxide.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, analogous compounds like 2-chloro-8-isopentyl-7-methyl derivatives are synthesized via nucleophilic substitution under controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions. Yield optimization can be achieved by adjusting solvent polarity (e.g., dichloromethane or THF) and catalyst loading (e.g., palladium-based catalysts). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement of high-resolution data to resolve bond lengths and angles, particularly for the chloro and alkyl substituents. SHELX programs are robust for small-molecule refinement and handling twinned crystals .

- Spectroscopy : Employ - and -NMR to confirm substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches. ORTEP-III graphical interfaces aid in visualizing 3D molecular geometry .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be systematically addressed?

- Methodological Answer : Cross-validation using orthogonal assays is critical. For example:

- Antimicrobial studies : Follow protocols from analogous dihydropteridinones, such as agar dilution methods to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Discrepancies may arise from variations in bacterial strains or solvent carriers (DMSO vs. saline) .

- Data triangulation : Combine quantitative assays (e.g., enzyme inhibition kinetics) with qualitative cellular uptake studies (fluorescence microscopy) to confirm target engagement. Statistical rigor, including ANOVA and post-hoc tests, ensures reproducibility .

Q. What strategies are recommended for analyzing the compound’s stability under varying environmental conditions?

- Methodological Answer :

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photodegradation : Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via HPLC. Adjust storage conditions (e.g., amber vials, inert gas) based on results.

- Hydrolytic stability : Test pH-dependent stability (pH 2–12) using buffered solutions and track degradation products via LC-MS .

Q. How can researchers leverage crystallographic data to predict structure-activity relationships (SAR)?

- Methodological Answer : Correlate X-ray-derived bond angles (e.g., dihydropteridinone ring planarity) with biological activity. For instance, chloro substituents at the 2-position may enhance electrophilic interactions with target proteins, as seen in antimicrobial naphthyridine analogs. Overlay molecular electrostatic potential maps (using software like GaussView) to identify reactive sites .

Data Contradiction and Reproducibility

Q. What best practices ensure reproducibility in crystallographic studies of this compound?

- Methodological Answer :

- Data deposition : Archive CIF files in repositories like the Cambridge Structural Database (CSD) with full refinement parameters (R-factors, twinning metrics).

- Validation tools : Use checkCIF/PLATON to flag anomalies (e.g., missed symmetry, over-refinement). SHELXL’s robust refinement handles high-resolution data but may require manual intervention for disordered solvent molecules .

Biological Evaluation

Q. What in vitro models are suitable for evaluating the compound’s potential therapeutic effects?

- Methodological Answer :

- Cancer research : Use cell viability assays (MTT/WST-1) on human cancer lines (e.g., HepG2, MCF-7) with IC determination. Compare to structurally similar compounds like 4-chloro-7-hydroxy-naphthyridinones, where chloro groups enhance cytotoxicity .

- Enzyme inhibition : Screen against kinases or dehydrogenases via fluorescence polarization, noting competitive vs. non-competitive inhibition mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.